4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features a variety of functional groups, including a butoxyphenyl group, a fluorophenyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve:
Formation of the pyrrolidine-2,3-dione core: This might be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiadiazolyl group: This could be done via a nucleophilic substitution reaction.
Attachment of the butoxyphenyl and fluorophenyl groups: These steps might involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)-hydroxymethylidene]-5-(2-chlorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
- 4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(2-bromophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
Uniqueness
The uniqueness of 4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6615-73-2 |
---|---|
Molecular Formula |
C31H28FN3O4S2 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H28FN3O4S2/c1-3-4-17-39-22-15-13-21(14-16-22)27(36)25-26(23-7-5-6-8-24(23)32)35(29(38)28(25)37)30-33-34-31(41-30)40-18-20-11-9-19(2)10-12-20/h5-16,26,36H,3-4,17-18H2,1-2H3 |
InChI Key |
XKVPQPFOEFMPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)SCC4=CC=C(C=C4)C)C5=CC=CC=C5F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.